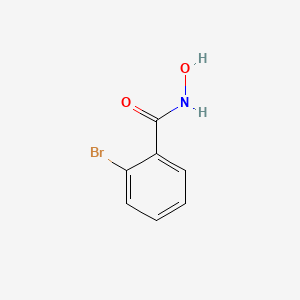

2-bromo-N-hydroxybenzamide

Description

BenchChem offers high-quality 2-bromo-N-hydroxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-hydroxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-4-2-1-3-5(6)7(10)9-11/h1-4,11H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPGONYSPBZNAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NO)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Bromo-N-hydroxybenzamide (CAS 2593-27-3)

[1][2][3][4]

Part 1: Executive Summary

2-Bromo-N-hydroxybenzamide (CAS 2593-27-3), also known as 2-bromobenzohydroxamic acid, is a critical pharmacophore in medicinal chemistry.[1] It combines the metal-chelating properties of the hydroxamic acid moiety with the steric and electronic influence of an ortho-bromo substituent.[1]

This compound is primarily utilized as a Zinc-Binding Group (ZBG) in the design of Histone Deacetylase (HDAC) inhibitors, a class of antineoplastic agents. Furthermore, the ortho-bromo group serves as a versatile synthetic handle, enabling late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity, and biological applications.

Part 2: Chemical Identity & Physicochemical Profile[2][4][5][6]

The physicochemical profile of 2-bromo-N-hydroxybenzamide dictates its behavior in both synthetic and biological environments.[1] The ortho-bromo substituent introduces significant steric bulk, potentially influencing the conformation of the hydroxamic acid group and its binding affinity to metalloenzymes.

Table 1: Core Chemical Data[2]

| Property | Value / Description |

| CAS Number | 2593-27-3 |

| IUPAC Name | 2-Bromo-N-hydroxybenzamide |

| Synonyms | 2-Bromobenzohydroxamic acid; o-Bromobenzohydroxamic acid |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~126–130 °C (Typical for benzohydroxamic acids; distinct experimental value varies by purity) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; Sparingly soluble in water; Insoluble in non-polar solvents (Hexane) |

| pKa (Predicted) | ~8.5 (Hydroxamic acid proton) |

| logP (Predicted) | ~0.5 – 0.8 |

| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |

Structural Analysis

The molecule exists in equilibrium between the keto and enol forms, though the keto form (amide) predominates. The ortho-bromo substituent forces the amide bond out of planarity with the phenyl ring to minimize steric clash, which can enhance selectivity in enzyme binding pockets compared to unsubstituted analogs.

Part 3: Synthesis & Manufacturing[2]

Protocol Integrity: The synthesis of hydroxamic acids often suffers from O-acylation side products.[1] The following protocol utilizes controlled pH conditions to favor N-acylation, ensuring high regioselectivity.

Standard Operating Procedure (SOP): Hydroxylaminolysis of Methyl 2-Bromobenzoate

Reagents:

-

Methyl 2-bromobenzoate (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.5 eq)

-

Potassium Hydroxide (KOH) (3.0 eq)[1]

-

Methanol (MeOH) (Solvent)[1]

Step-by-Step Methodology:

-

Preparation of Hydroxylamine Base:

-

Dissolve NH₂OH[1]·HCl in MeOH at 0°C.

-

Slowly add a solution of KOH in MeOH to neutralize the hydrochloride salt.

-

Critical Step: Filter off the precipitated KCl salt to prevent interference in the next step.

-

-

Coupling Reaction:

-

Add Methyl 2-bromobenzoate dropwise to the filtrate (free hydroxylamine) at 0°C.

-

Allow the reaction to warm to room temperature (25°C) and stir for 12–18 hours.

-

Monitoring: Use TLC (5% MeOH in DCM) to check for the disappearance of the ester spot.

-

-

Work-up & Purification:

-

Concentrate the reaction mixture under reduced pressure to remove MeOH.

-

Dissolve the residue in a minimum amount of water.

-

Acidification: Carefully acidify with 1N HCl to pH ~3–4. The product, 2-bromo-N-hydroxybenzamide, will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallization:[1] If necessary, recrystallize from EtOH/Water to remove traces of O-acylated byproducts.

-

Synthesis Mechanism Visualization[2]

Figure 1: Nucleophilic acyl substitution mechanism for the synthesis of 2-bromo-N-hydroxybenzamide.

Part 4: Reactivity & Derivatization[2][9]

Understanding the reactivity profile is essential for both safety and application.

Metal Chelation (The "Warhead" Function)

The hydroxamic acid group acts as a bidentate ligand. In biological systems, it coordinates with the Zinc ion (Zn²⁺) in the catalytic pocket of HDAC enzymes, displacing the water molecule required for hydrolysis of acetyl-lysine residues.

Diagnostic Test:

-

FeCl₃ Test: Dissolving the compound in MeOH and adding 1% FeCl₃ results in a deep violet/red complex, confirming the presence of the hydroxamic acid moiety.

Lossen Rearrangement (Safety & Synthetic Utility)

Under thermal stress or in the presence of activating agents (e.g., sulfonyl chlorides, carbodiimides), the O-acylated derivative of this compound can undergo the Lossen rearrangement to form an isocyanate.[2]

-

Hazard: If heated excessively during synthesis without proper pH control, self-activation can lead to decomposition.[1]

-

Utility: Can be intentionally triggered to synthesize 2-bromoaniline derivatives.

Palladium-Catalyzed Cross-Coupling

The C-Br bond is highly reactive towards Pd(0) catalysts.[1] This allows the 2-bromo-N-hydroxybenzamide scaffold to be elaborated into biaryl systems.[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids.[1]

-

Sonogashira: Coupling with terminal alkynes.

Reactivity Pathways Diagram[2]

Figure 2: Primary reactivity pathways for 2-bromo-N-hydroxybenzamide.[3]

Part 5: Biological & Pharmaceutical Relevance[2][10]

Histone Deacetylase (HDAC) Inhibition

Hydroxamic acids are the most potent class of HDAC inhibitors (e.g., SAHA/Vorinostat). 2-Bromo-N-hydroxybenzamide serves as a simplified model or fragment lead.[1]

-

Mechanism: The hydroxamic acid coordinates the Zn²⁺ at the bottom of the enzyme's active site.

-

Role of Bromine: The ortho-bromo group can occupy the hydrophobic "rim" of the HDAC active site or induce a twist in the molecule that improves selectivity for specific HDAC isoforms (e.g., HDAC6 vs. HDAC1).

Antimicrobial Activity

Derivatives of 2-bromo-N-hydroxybenzamide (specifically salicylanilide analogs) have demonstrated activity against Gram-positive bacteria (S. aureus) by disrupting membrane potential or inhibiting bacterial metalloenzymes.[1]

Part 6: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| STOT-SE | H335 | May cause respiratory irritation.[1][4] |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Hydroxamic acids are hygroscopic and can hydrolyze over time if exposed to moisture.

-

Disposal: Dispose of as halogenated organic waste.

References

-

Synthesis Protocol & Yields

- Kozlov, M. V., et al. (2013). "Synthesis and biological evaluation of novel hydroxamic acid derivatives." Bioorganic & Medicinal Chemistry Letters, 23(21), 5936-5940.

-

[1]

-

Hydroxamic Acid pKa & Properties

-

Lossen Rearrangement Mechanism

- Dubé, P., et al. (2016). "The Lossen rearrangement: an important tool in organic synthesis." Organic & Biomolecular Chemistry, 14, 5323-5338.

-

HDAC Inhibition & Zinc Binding

- Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898–3941.

-

[1]

-

Chemical Safety Data (SDS)

Hydroxamic Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors: From Mechanism to Clinical Validation

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The reversible acetylation of histone proteins is a cornerstone of epigenetic regulation, with the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs) dictating chromatin structure and gene expression. Dysregulation of HDAC activity is a well-established hallmark of numerous cancers and other diseases, making these enzymes a compelling therapeutic target. Among the various classes of HDAC inhibitors, hydroxamic acid derivatives have emerged as a clinically significant and structurally privileged scaffold. This guide provides a comprehensive technical overview of hydroxamic acid-based HDAC inhibitors, detailing their mechanism of action, fundamental structure-activity relationships, and the critical experimental methodologies required for their preclinical evaluation. We will explore the causality behind key experimental choices, from initial biochemical screens to confirmatory cellular assays, providing researchers and drug development professionals with a robust framework for advancing novel candidates in this therapeutic class.

The Central Role of HDACs in Epigenetic Control and Disease

Histone deacetylases are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails.[1] This deacetylation process increases the positive charge of histones, strengthening their interaction with negatively charged DNA and leading to a more compact, transcriptionally repressed chromatin state known as heterochromatin.[2] The aberrant overexpression or activity of specific HDACs has been linked to the silencing of tumor suppressor genes, contributing to cancer development and progression.[3] Consequently, the inhibition of HDACs, which restores histone acetylation and reactivates gene expression, has become a validated strategy in oncology.[2]

The 18 known human HDACs are grouped into four classes based on their homology to yeast enzymes. Classes I, II, and IV are zinc-dependent metalloenzymes, making them susceptible to inhibition by zinc-chelating moieties, while Class III (sirtuins) are NAD+-dependent and mechanistically distinct.[2][4] Hydroxamic acid derivatives primarily target the zinc-dependent classes.

Key Cellular Consequences of HDAC Inhibition:

-

Cell Cycle Arrest: HDAC inhibition often leads to the upregulation of cyclin-dependent kinase inhibitors like p21, which halts cell cycle progression.[5]

-

Induction of Apoptosis: The balance between pro- and anti-apoptotic proteins is shifted in favor of apoptosis through the modulation of genes like Bim, Bmf, and TRAIL.[3][5]

-

Inhibition of Angiogenesis: HDAC inhibitors can suppress the expression of pro-angiogenic factors.

-

Modulation of Non-Histone Proteins: Beyond histones, HDACs deacetylate numerous other proteins involved in critical cellular processes. Inhibition, therefore, affects a wide array of signaling pathways.[5]

The Hydroxamic Acid Pharmacophore: A Blueprint for Inhibition

The remarkable success of hydroxamic acid derivatives stems from their adherence to a well-defined pharmacophore model, which is essential for effective interaction with the HDAC active site.[6] This model consists of three key components.

-

Zinc-Binding Group (ZBG): This is the functional core that directly interacts with the catalytic machinery. The hydroxamic acid moiety (-CONHOH) is an exceptional zinc chelator, forming a bidentate coordinate bond with the Zn²⁺ ion located at the bottom of the enzyme's active site pocket.[7] This potent chelation effectively blocks the catalytic activity of the enzyme.[8][9]

-

Linker: This component connects the ZBG to the "cap" group and occupies the narrow channel of the active site. Its length and rigidity are critical for correctly positioning the ZBG for optimal zinc chelation and for influencing the inhibitor's pharmacokinetic properties.

-

Cap Group (Surface Recognition Motif): This is typically a larger, often aromatic or heterocyclic group that interacts with residues at the rim of the active site. The diversity of the cap group is a primary driver of inhibitor potency and, crucially, isoform selectivity.[10]

This tripartite structure provides a versatile framework for medicinal chemists to fine-tune potency, selectivity, and drug-like properties.

Caption: General pharmacophore model for hydroxamic acid-based HDAC inhibitors.

Mechanism of Action: From Zinc Chelation to Cellular Response

The primary mechanism of action for hydroxamic acid derivatives is the potent and reversible inhibition of zinc-dependent HDAC enzymes.[4] The hydroxamate group coordinates the zinc ion within the catalytic pocket, mimicking the transition state of the natural substrate (acetyl-lysine).[7] This interaction is further stabilized by hydrogen bonds with nearby catalytic residues, such as histidine and tyrosine.[7]

This direct enzymatic inhibition triggers a cascade of downstream cellular events:

-

Histone Hyperacetylation: The most immediate consequence is the accumulation of acetylated histones, leading to a more open chromatin structure and the transcriptional re-activation of silenced genes, including tumor suppressors.

-

Altered Protein Function: Key non-histone proteins, such as p53 and transcription factors, are also substrates for HDACs. Their hyperacetylation following HDAC inhibition can stabilize them and enhance their activity, contributing to outcomes like cell cycle arrest and apoptosis.[5]

-

Induction of DNA Damage and Cell Stress: In cancer cells, the forced global change in gene expression can lead to cellular stress and the activation of DNA damage response pathways, ultimately culminating in programmed cell death.[3]

Caption: Mechanism of action of hydroxamic acid-based HDAC inhibitors.

Clinically Approved Hydroxamic Acid-Based HDAC Inhibitors

The clinical validation of this drug class is evidenced by several FDA-approved therapies, primarily for hematological malignancies.[8][11]

| Drug Name | Brand Name | Approval | Primary Indication(s) | Selectivity |

| Vorinostat | Zolinza® | 2006 | Cutaneous T-cell lymphoma (CTCL)[12] | Pan-HDAC inhibitor[2] |

| Belinostat | Beleodaq® | 2014 | Peripheral T-cell lymphoma (PTCL)[10] | Pan-HDAC inhibitor[2] |

| Panobinostat | Farydak® | 2015 | Multiple Myeloma (in combination)[10] | Pan-HDAC inhibitor |

These approvals underscore the therapeutic potential of hydroxamic acids, although their pan-inhibitory nature can contribute to dose-limiting toxicities, driving the current research focus toward developing more isoform-selective agents.[11][13]

Key Methodologies for Preclinical Evaluation

A rigorous and logical cascade of assays is essential to characterize a novel hydroxamic acid derivative and build a compelling case for its further development. The rationale is to move from a direct measure of target engagement (biochemical assay) to proof of mechanism in a cellular context, and finally to a desired phenotypic outcome (cytotoxicity).

Workflow for Inhibitor Characterization

Caption: Standard experimental workflow for evaluating novel HDAC inhibitors.

Experimental Protocol: In Vitro Fluorogenic HDAC Activity Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a purified, recombinant HDAC enzyme.[14] A fluorogenic substrate, typically a short peptide with an acetylated lysine coupled to a fluorophore, is used. Deacetylation by HDAC allows a developer enzyme (like trypsin) to cleave the peptide, releasing the fluorophore and generating a quantifiable signal. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined.[14]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Reconstitute recombinant human HDAC enzyme (e.g., HDAC1, HDAC6) in assay buffer to a working concentration (e.g., 2-5 ng/µL).

-

Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.

-

Prepare the developer solution containing Trichostatin A (a potent pan-HDAC inhibitor to stop the reaction) and trypsin.

-

Prepare serial dilutions of the test hydroxamic acid derivative (e.g., from 100 µM to 1 pM) in DMSO, then dilute further in assay buffer.

-

-

Assay Execution (96-well plate format):

-

Add 25 µL of assay buffer to all wells.

-

Add 5 µL of the serially diluted test compound to sample wells. Add 5 µL of buffer for "no inhibitor" controls and 5 µL of a known inhibitor (e.g., SAHA) for positive control wells.

-

Initiate the reaction by adding 20 µL of the diluted HDAC enzyme to all wells except the "no enzyme" blank.

-

Incubate for 10 minutes at 37°C to allow inhibitor-enzyme binding.

-

Add 50 µL of the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Incubate for 60-90 minutes at 37°C.

-

-

Signal Development and Measurement:

-

Stop the reaction by adding 50 µL of the developer solution to all wells.

-

Incubate for 15-20 minutes at 37°C to allow for fluorophore release.

-

Measure fluorescence on a plate reader (e.g., excitation 360 nm, emission 460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from the blank wells.

-

Normalize the data to the "no inhibitor" control (100% activity) and the positive control (0% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

-

Self-Validation: The inclusion of a known reference inhibitor like SAHA or Trichostatin A is critical. The calculated IC₅₀ for the reference compound must fall within an expected range, validating the assay's performance for that run.

Experimental Protocol: Cellular Histone Acetylation (Western Blot)

Principle: This assay provides direct evidence of target engagement within a cellular environment. Cancer cells are treated with the hydroxamic acid inhibitor, and the total level of acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) is measured by Western blot. A significant increase in acetylation confirms that the compound is cell-permeable and effectively inhibiting intracellular HDACs.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1x, 1x, and 10x the biochemical IC₅₀) for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control (SAHA).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells directly in the well using RIPA buffer supplemented with protease inhibitors and a broad-spectrum HDAC inhibitor (like TSA or sodium butyrate) to preserve the acetylation state during extraction.

-

Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or anti-Total Histone H3).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Causality and Interpretation: A dose-dependent increase in the acetylated histone signal, relative to the loading control, demonstrates that the compound is engaging and inhibiting its intracellular target. The total histone H3 control is crucial to ensure that the observed changes are due to acetylation status, not changes in overall histone protein levels.

Experimental Protocol: Cellular Viability Assay (MTT/Alamar Blue)

Principle: This assay measures the phenotypic consequence of HDAC inhibition—the reduction in cancer cell proliferation and viability. Metabolically active cells reduce a substrate (MTT to formazan, or resazurin to resorufin), producing a colorimetric or fluorescent signal. A decrease in signal indicates cytotoxicity.

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of the hydroxamic acid derivative to the wells. Include vehicle-only and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

-

Signal Development:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

For Alamar Blue (resazurin): Add the Alamar Blue reagent directly to the culture medium and incubate for 2-6 hours.

-

-

Measurement: Read the absorbance (for MTT) or fluorescence (for Alamar Blue) on a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells. Plot the results and determine the GI₅₀/IC₅₀ (concentration causing 50% growth inhibition/cell death).

Future Perspectives and Challenges

While hydroxamic acid-based HDAC inhibitors are a validated therapeutic class, the field is continuously evolving to address current limitations.

-

Isoform Selectivity: A major focus is the development of inhibitors that target specific HDAC isoforms (e.g., HDAC6-selective inhibitors) to reduce the off-target effects and toxicities associated with pan-HDAC inhibition.[15] This requires sophisticated cap group design to exploit subtle differences in the active site rims of the various isoforms.

-

Hybrid Molecules: An emerging strategy involves creating hybrid molecules that combine a hydroxamic acid pharmacophore with another pharmacophore targeting a different cancer-related pathway.[3][15] This approach aims to achieve synergistic effects and overcome drug resistance.[3]

-

Pharmacokinetic Challenges: Many hydroxamic acids suffer from poor pharmacokinetic profiles, including rapid metabolic clearance.[11] Future drug design will need to focus on improving metabolic stability and oral bioavailability.

-

Toxicity Concerns: Genotoxicity has been a concern for some hydroxamate-containing compounds, although this is often considered an acceptable risk in life-threatening oncology settings.[11] For non-oncology indications, this remains a significant hurdle.

The foundational strength of the hydroxamic acid scaffold ensures its continued relevance. By leveraging a deep understanding of its mechanism and applying a rigorous, well-validated experimental cascade, researchers can continue to innovate and develop next-generation HDAC inhibitors with improved therapeutic windows for cancer and beyond.

References

-

Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]

-

Giacomelli, C., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. [Link]

-

Various Authors. (2025). Representative approved and clinical hydroxamic-acid-based HDAC inhibitors. Various Sources. [Link]

-

Guerra-Murillo, G. K., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

-

Falkenberg, K. J., & Johnstone, R. W. (2014). Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies. Cancers, 6(4), 2057–2086. [Link]

-

Giacomelli, C., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22164–22175. [Link]

-

Various Authors. (n.d.). Hydroxamic acid based HDAC inhibitors in clinical trials. ResearchGate. [Link]

-

Sbodio, J. I., et al. (2018). Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. Cell Reports, 25(9), 2357–2369.e6. [Link]

-

Amin, S. A., et al. (2018). Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery. Future Medicinal Chemistry, 10(4), 453–479. [Link]

-

Sanna, M. L., et al. (2023). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 28(2), 793. [Link]

-

de Souza, N. C. C., et al. (2024). Repositioning HDAC Inhibitors for Glioma Treatment: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

Hrabinova, M., et al. (2024). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. Archiv der Pharmazie. [Link]

-

Sanna, M. L., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Pharmaceuticals, 12(1), 23. [Link]

-

Hooker, J. M., et al. (2016). Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain. Bioorganic & Medicinal Chemistry, 24(16), 3534–3547. [Link]

-

Wagner, F. F., et al. (2015). Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? Journal of Medicinal Chemistry, 58(4), 1573–1580. [Link]

-

Gao, F., et al. (2023). Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency. European Journal of Medicinal Chemistry, 262, 115879. [Link]

-

Lu, J. Y., et al. (2019). Exploring hydroxamic acid inhibitors of HDAC1 and HDAC2 using small molecule tools and molecular or homology modelling. Bioorganic & Medicinal Chemistry Letters, 29(18), 2633–2639. [Link]

-

Chen, M., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery, 22(5), 551–560. [Link]

-

Duvic, M., & Vu, J. (2007). Vorinostat: a new oral histone deacetylase inhibitor approved for cutaneous T-cell lymphoma. Expert Opinion on Investigational Drugs, 16(7), 1111–1120. [Link]

-

Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 85(1), e59. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase | MDPI [mdpi.com]

- 3. Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vorinostat: a new oral histone deacetylase inhibitor approved for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Solubility & Handling of 2-Bromo-N-Hydroxybenzamide

The following technical guide details the solubility, handling, and stability profile of 2-bromo-N-hydroxybenzamide (and structurally related ortho-substituted hydroxamic acids). This guide is structured for researchers requiring high-fidelity stock solutions for biological assays or synthetic applications.

Part 1: Executive Summary & Physicochemical Profile

2-bromo-N-hydroxybenzamide (CAS: 2593-27-3) is a functionalized hydroxamic acid derivative often utilized as a histone deacetylase (HDAC) inhibitor pharmacophore or a synthetic intermediate.[1] Its solubility behavior is governed by the competing polarity of the hydroxamic acid headgroup (

Core Solubility Directive

-

Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO) is the gold standard.

-

Secondary Solvents: Ethanol (EtOH), Methanol (MeOH).[2]

-

Non-Solvents: Diethyl ether, Hexanes, Water (neutral pH).[2]

-

Critical Constraint: The ortho-bromo substituent introduces steric bulk near the carbonyl, potentially influencing the cis/trans amide conformation and increasing susceptibility to hydrolysis or Lossen rearrangement under thermal stress. Do not heat above 40°C.

Physicochemical Data Table

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | ~216.03 g/mol | Moderate MW facilitates dissolution in polar organic solvents.[2] |

| LogP (Predicted) | ~1.5 – 2.0 | Lipophilic enough to cross membranes; requires organic co-solvent for aqueous assays.[2] |

| pKa (Hydroxamic) | ~8.5 – 9.0 | Weakly acidic.[2] Solubility in water increases significantly at pH > 9.5 (formation of hydroxamate anion).[2] |

| H-Bond Donors | 2 (NH, OH) | High potential for intermolecular H-bonding; solid state is stable, requiring energy (sonication) to disrupt crystal lattice. |

Part 2: Solubility Profile & Solvent Compatibility

The following data summarizes the saturation limits and stability concerns for 2-bromo-N-hydroxybenzamide across common laboratory solvents.

Organic Solvents (Stock Preparation)

| Solvent | Solubility Rating | Estimated Saturation (25°C) | Application |

| DMSO | Excellent | > 50 mg/mL (> 200 mM) | Recommended. Primary stock for bioassays (10–100 mM). |

| Ethanol | Good | ~20–30 mg/mL | Suitable for chemical synthesis or evaporation-based coating.[2] |

| Methanol | Good | ~20–30 mg/mL | Analytical standards (LC-MS).[2] |

| DMF | Excellent | > 50 mg/mL | Alternative to DMSO if sulfur interference is suspected (rare).[2] |

| Acetone | Moderate | ~10 mg/mL | Not recommended for storage due to evaporation.[2] |

Aqueous Systems (Assay Buffers)

-

PBS / Water (pH 7.4): Poor (< 0.5 mg/mL). The compound will likely precipitate if diluted directly from DMSO into water without mixing control.[2]

-

Basic Buffer (pH > 10): Soluble. Formation of the hydroxamate salt increases solubility but drastically accelerates hydrolysis to 2-bromobenzoic acid.[2] Avoid for storage.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Target: Prepare 1 mL of 50 mM stock. Validation: Visual clarity check and concentration verification.[2]

-

Calculate Mass:

-

Weighing: Weigh 10.8 mg of 2-bromo-N-hydroxybenzamide into a sterile, amber glass vial (protect from light).

-

Solvation: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture/HPLC, >99.9%).

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature (20–25°C) for 2 minutes. Do not heat.

-

Validation: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution or impurities.[2]

Protocol B: "Crash-Free" Aqueous Dilution (for Bioassays)

Challenge: Hydroxamic acids are prone to "crashing out" (precipitating) when a high-concentration DMSO stock hits an aqueous buffer.[2] Method: Step-down dilution.[2]

-

Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 into pure Ethanol or PEG-400 first (yielding 5 mM).

-

Final Dilution: Spike this intermediate into the vortexing assay buffer.

Part 4: Stability & Degradation Pathways

Hydroxamic acids are chemically reactive.[1][2][3][4][5][6] Understanding their degradation ensures you do not screen a decomposed library.[2]

Hydrolysis (The Primary Risk)

In acidic (

-

Indicator: A strong vinegar-like smell or a shift in retention time on HPLC.[2]

Lossen Rearrangement (Thermal Risk)

Heating ortho-substituted hydroxamic acids can trigger rearrangement to an isocyanate, which then decomposes to an amine.[2]

Metal Chelation (Assay Interference)

The hydroxamic acid motif strongly chelates

-

Risk: If your buffer contains trace metals (non-chelated), the compound may form colored complexes (often red/purple with Iron) and precipitate or give false assay readouts.

-

Mitigation: Use EDTA-free buffers only if the metal is the target; otherwise, ensure high-purity water.

Part 5: Visual Workflows

Diagram 1: Stock Preparation & Stability Logic

Caption: Workflow for preparing a stable 50 mM stock solution, highlighting critical checkpoints and degradation risks.

Diagram 2: Aqueous Dilution Strategy

Caption: "Step-Down" dilution strategy to prevent compound precipitation in aqueous assay buffers.

References

-

National Toxicology Program (NTP). Chemical Properties of Benzohydroxamic Acid (Parent Analog).[2] National Institutes of Health.[2] Available at: [Link][1]

-

Marmion, C. J., et al. (2021).[2][7] Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors.[2][5][6] ACS Omega.[2][8] Available at: [Link]

Sources

- 1. 2-bromo-N-hydroxybenzamide | C7H6BrNO2 | CID 24701375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzohydroxamic acid | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzohydroxamic acid CAS#: 495-18-1 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Mechanistic Profiling of the 2-Bromo-N-Hydroxybenzamide Zinc Binding Group

Executive Summary

The 2-bromo-N-hydroxybenzamide scaffold represents a specialized class of Zinc Binding Groups (ZBGs) utilized in the design of metalloenzyme inhibitors, particularly for Histone Deacetylases (HDACs) and LpxC deacetylases. While the hydroxamic acid moiety (-CONHOH) is the industry standard for chelating catalytic zinc ions, the introduction of an ortho-bromine substituent on the phenyl ring introduces critical electronic and steric modulations that distinctively alter binding kinetics and selectivity profiles.

This guide provides a rigorous mechanistic analysis of how this specific ZBG functions, moving beyond general chelation theory to the specific causalities introduced by the halogenated ortho-substitution.

Structural & Electronic Architecture

To understand the mechanism, one must first deconstruct the pharmacophore. The molecule consists of a hydrophilic metal-binding warhead (hydroxamic acid) directly coupled to a lipophilic surface-recognition cap (2-bromophenyl), without the extended aliphatic linker seen in pan-inhibitors like Vorinostat (SAHA).

The "Ortho-Effect" and pKa Modulation

The efficacy of a hydroxamate ZBG is governed by its acidity (pKa). The anionic form (hydroxamate ion) binds Zn

-

Unsubstituted Benzohydroxamic Acid: pKa

8.8–9.0. -

2-Bromo Substitution: The bromine atom exerts a strong inductive electron-withdrawing effect (-I) on the benzene ring. This pulls electron density away from the amide carbonyl and the hydroxylamine nitrogen.

-

Result: The pKa of the hydroxamic acid is lowered (shifted towards

8.0–8.5).[1] This increases the fraction of deprotonated, anionic species available at physiological pH (7.4), theoretically enhancing the on-rate (

Steric Inhibition of Resonance

The bulky bromine atom at the ortho position creates steric clash with the carbonyl oxygen or the amide nitrogen. This forces the hydroxamate group to twist out of coplanarity with the phenyl ring.

-

Consequence: This pre-organized "twisted" conformation can reduce the entropic penalty of binding if the enzyme active site requires a non-planar geometry. However, it can also introduce steric clashes if the active site channel is too narrow (e.g., in HDAC6 vs. HDAC1).

Mechanism of Action: The Bidentate Chelation

The core mechanism involves the displacement of a catalytic water molecule from the enzyme's active site.

The Binding Event

-

Entry: The 2-bromophenyl "cap" docks at the rim of the active site tunnel.

-

Water Displacement: The hydroxamic acid warhead enters the catalytic pocket, displacing the Zn

-bound water molecule (which is usually activated by a Histidine-Aspartate dyad). -

Chelation: The hydroxamate forms a five-membered chelate ring with the Zinc ion.

Coordination Geometry

The binding is strictly bidentate , involving:

-

The Carbonyl Oxygen (C=O) : Acts as a Lewis base.

-

The Hydroxyl Oxygen (OH/O-) : Acts as a second Lewis base (usually deprotonated).

This creates a distorted tetrahedral or trigonal bipyramidal geometry around the Zinc, effectively locking the enzyme in an inactive state and preventing substrate (acetyl-lysine) processing.

Visualization of Signaling & Binding Logic

Figure 1: Logical flow of the Zinc displacement and chelation mechanism.

Experimental Validation Protocols

To validate this mechanism in a drug discovery campaign, the following assay cascade is recommended.

Synthesis of 2-Bromo-N-hydroxybenzamide[2]

-

Reagents: Methyl 2-bromobenzoate, Hydroxylamine hydrochloride (

), Potassium Hydroxide (KOH), Methanol. -

Protocol:

-

Dissolve

in MeOH and neutralize with KOH to generate free hydroxylamine. -

Add Methyl 2-bromobenzoate dropwise at 0°C.

-

Stir at room temperature for 2-4 hours (monitor by TLC).

-

Acidify with dilute HCl to precipitate the hydroxamic acid.

-

Recrystallize from EtOH/Water.

-

Checkpoint: Verify structure via

-NMR (Look for characteristic singlet at

-

Enzymatic Inhibition Assay (Fluorometric)

This protocol measures the

| Step | Action | Critical Parameter |

| 1 | Enzyme Prep | Dilute HDAC1/6 in assay buffer (Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). |

| 2 | Inhibitor Dosing | Prepare serial dilutions of 2-bromo-N-hydroxybenzamide in DMSO. Final DMSO < 1%. |

| 3 | Substrate Addition | Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). |

| 4 | Incubation | Incubate at 37°C for 30 mins. Allow equilibrium binding. |

| 5 | Development | Add Trypsin/Developer solution to release the fluorophore from deacetylated lysine. |

| 6 | Readout | Measure Fluorescence (Ex: 360nm, Em: 460nm). |

Structural Confirmation (X-Ray Crystallography)

To definitively prove the "Ortho-Effect" and chelation geometry:

-

Target: HDAC8 or HDAC-like bacterial homolog (HDAH).

-

Method: Soaking of apo-crystals with 1-5 mM inhibitor.

-

Data Interpretation: Look for the electron density map (

) around the Zinc.-

Success Criteria: Continuous density between Zn and both hydroxamate oxygens.

-

Ortho-Check: Observe the torsion angle of the phenyl ring relative to the amide plane.

-

Therapeutic Implications & Selectivity[3]

The 2-bromo substituent is not merely a passive structural element; it is a selectivity filter .

-

Class I HDACs (1, 2, 3, 8): The active sites are generally accommodating of the phenyl cap, but the 2-bromo group may clash with specific residues at the "rim" of the pocket (e.g., Asp101 in HDAC8), potentially reducing potency compared to unsubstituted analogs if the fit is too tight.

-

Class IIa HDACs: These have a different active site architecture (His substituted for Tyr). The acidity modulation by the bromine becomes critical here for maintaining binding affinity in a less polarized environment.

Workflow Visualization

Figure 2: Experimental workflow for synthesizing and validating the ZBG mechanism.

References

-

Somoza, J. R., et al. (2004). Structural snapshots of human HDAC8 provide insights into the class I histone deacetylases.[2] Structure, 12(7), 1325-1334. Link

-

Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors.[2] Nature, 401, 188–193. Link

-

Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry, 2004(15), 3003-3016. Link

-

Vannini, A., et al. (2004). Crystal structure of a eukaryotic zinc-dependent histone deacetylase, human HDAC8, complexed with a hydroxamic acid inhibitor. Proceedings of the National Academy of Sciences, 101(42), 15064-15069. Link

-

Newkirk, T. L., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. MDPI Pharmaceuticals, 14(8), 826. Link

Sources

The Pivotal Role of Ortho-Substitution in Modulating the Biological Activity of Hydroxamic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Hydroxamic acids, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This is largely attributed to their inherent ability to chelate metal ions, a property that allows them to function as potent inhibitors of various metalloenzymes. A critical determinant of their biological efficacy and selectivity lies in the nature and position of substituents on their core structure. This in-depth technical guide focuses on the profound impact of ortho-substitution on the biological activity of aromatic hydroxamic acids. We will delve into the mechanistic underpinnings of their action, with a particular emphasis on their role as histone deacetylase (HDAC) inhibitors. Furthermore, this guide will explore their anti-inflammatory and antimicrobial potential, elucidate structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation.

The Hydroxamic Acid Pharmacophore: A Foundation of Versatile Bioactivity

Hydroxamic acids are characterized by the functional group R-CO-N(OH)-R'. Their biological significance is intrinsically linked to the hydroxamate moiety's ability to act as a bidentate chelator of metal ions, most notably zinc (Zn²⁺) and iron (Fe³⁺). This chelation is central to their mechanism of action as inhibitors of metalloenzymes, where the hydroxamic acid group coordinates with the metal ion in the enzyme's active site, disrupting its catalytic function.[1] This fundamental property underpins their diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3]

The Strategic Advantage of Ortho-Substitution in Targeting Metalloenzymes

The substitution pattern on the aromatic ring of a hydroxamic acid plays a crucial role in defining its potency, selectivity, and pharmacokinetic properties. Ortho-substitution, in particular, has emerged as a key strategy in the rational design of highly selective and potent enzyme inhibitors. The placement of a substituent at the position adjacent to the hydroxamic acid linkage can exert significant influence through steric and electronic effects, as well as by enabling specific interactions with the target enzyme's active site.

A Paradigm Shift in HDAC Inhibition: The Rise of Ortho-Substituted Selective Inhibitors

Histone deacetylases (HDACs) are a family of zinc-dependent enzymes that play a pivotal role in the epigenetic regulation of gene expression.[4] Their dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. While early pan-HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA) demonstrated clinical efficacy, their lack of isoform selectivity often led to off-target effects and toxicity.[5][6]

The development of ortho-substituted hydroxamic acids, such as ortho-hydroxyanilides and ortho-aminoanilides, has marked a significant advancement in achieving isoform-selective HDAC inhibition.[7][8][9] These compounds have shown remarkable selectivity for specific HDAC isoforms, particularly HDAC1 and HDAC2, which are often overexpressed in various cancers.[7][9][10]

Mechanism of Enhanced Selectivity: The ortho-substituent can engage in specific hydrogen bonding or other non-covalent interactions with amino acid residues at the rim of the HDAC active site tunnel. This interaction helps to orient the hydroxamic acid moiety for optimal chelation of the catalytic zinc ion while simultaneously discriminating between the subtly different active site architectures of various HDAC isoforms. For instance, the ortho-amino group in some inhibitors forms a critical hydrogen bond with a conserved aspartate residue, a feature not as readily achieved with meta- or para-substituted analogs.

Signaling Pathway: HDAC Inhibition by Ortho-Substituted Hydroxamic Acids

Caption: Mechanism of HDAC inhibition by ortho-substituted hydroxamic acids.

Beyond Cancer: Exploring the Anti-inflammatory and Antimicrobial Potential

While the anticancer properties of ortho-substituted hydroxamic acids as HDAC inhibitors are well-documented, their therapeutic potential extends to other domains, including inflammatory diseases and microbial infections.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Some hydroxamic acids have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11] The pan-HDAC inhibitor SAHA, for instance, has been shown to suppress these cytokines and alleviate symptoms in animal models of autoimmune arthritis.[12] The precise contribution of ortho-substitution to this activity is an area of active investigation, with the potential for developing more targeted anti-inflammatory agents.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Hydroxamic acids have shown promise in this area by targeting essential bacterial metalloenzymes.[3][13] A key target is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent enzyme crucial for the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[13] Inhibition of LpxC disrupts the bacterial outer membrane, leading to cell death. The structure-activity relationship (SAR) studies of LpxC inhibitors have revealed that substitutions on the aromatic ring can significantly impact their antibacterial potency and spectrum. While specific studies on the exclusive role of ortho-substitution are emerging, it is a promising avenue for the design of novel antibiotics.

Structure-Activity Relationship (SAR) Insights

The biological activity of ortho-substituted hydroxamic acids is governed by a delicate interplay of steric and electronic factors.

| Substituent Property | Effect on Biological Activity | Rationale |

| Electron-donating groups (e.g., -OH, -NH2) | Can enhance HDAC isoform selectivity.[7] | Participate in specific hydrogen bonding interactions with the enzyme active site. |

| Electron-withdrawing groups (e.g., -NO2) | Can decrease HDAC inhibitory potency.[5] | May alter the pKa of the hydroxamic acid, affecting its zinc-chelating ability. |

| Bulky substituents | Can either enhance or decrease activity. | Steric hindrance can prevent proper binding to the active site, but in some cases, it can promote favorable conformations for binding. |

| Hydrophobicity/Hydrophilicity | Influences pharmacokinetic properties. | Affects cell permeability and solubility, which are critical for bioavailability. |

Table 1: Influence of Ortho-Substituent Properties on Biological Activity.

Essential Experimental Protocols

The evaluation of the biological activity of ortho-substituted hydroxamic acids necessitates a series of robust and validated experimental protocols.

In Vitro HDAC Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific HDAC isoform. A common method involves the use of a fluorogenic substrate that, upon deacetylation by the HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the ortho-substituted hydroxamic acid in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Prepare solutions of the recombinant human HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

-

Prepare the developer solution (e.g., containing trypsin and a trichostatin A as a stop solution).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add serial dilutions of the test compound. Include wells for a positive control (a known HDAC inhibitor like SAHA) and a negative control (solvent only).

-

Add the HDAC enzyme to all wells except for the no-enzyme control.

-

Incubate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for a further period (e.g., 15 minutes) to allow for fluorescent signal development.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Subtract the background fluorescence (no-enzyme control).

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Workflow: In Vitro HDAC Inhibition Assay

Caption: A streamlined workflow for in vitro HDAC inhibition assays.

Cellular Cytotoxicity Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14][15][16]

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture the desired cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and determine the cell concentration using a hemocytometer.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[15]

-

-

Compound Treatment:

-

Prepare serial dilutions of the ortho-substituted hydroxamic acid in culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound. Include wells for a positive control (e.g., doxorubicin) and a negative control (vehicle-treated cells).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Incubation and Solubilization:

-

After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

During this time, viable cells will metabolize the MTT into formazan crystals.

-

Carefully remove the MTT-containing medium.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

-

Gently shake the plate to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Conclusion and Future Perspectives

Ortho-substituted hydroxamic acids represent a highly promising class of therapeutic agents with significant potential in oncology and beyond. The strategic placement of substituents in the ortho position has proven to be a powerful tool for enhancing potency and achieving isoform selectivity, particularly in the context of HDAC inhibition. The insights gained from SAR studies are invaluable for the rational design of next-generation inhibitors with improved efficacy and reduced off-target effects.

Future research should focus on a more in-depth exploration of the role of ortho-substitution in modulating anti-inflammatory and antimicrobial activities. A deeper understanding of the interactions between these compounds and their respective targets at the molecular level will undoubtedly pave the way for the development of novel and highly effective therapies for a wide range of diseases. The continued application of robust experimental protocols, such as those detailed in this guide, will be essential for the rigorous evaluation and advancement of these promising molecules from the laboratory to the clinic.

References

-

Aronov, A. M., & Izrael, R. G. (2023). Promising Anti-Inflammatory Tools: Biomedical Efficacy of Lipoxins and Their Synthetic Pathways. MDPI. Retrieved from [Link]

-

Choi, J. Y., et al. (2019). Suberoylanilide Hydroxamic Acid Attenuates Autoimmune Arthritis by Suppressing Th17 Cells through NR1D1 Inhibition. PMC. Retrieved from [Link]

-

Leoni, F., et al. (2002). The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines. PMC. Retrieved from [Link]

-

Singh, S., et al. (2021). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Wang, J., et al. (2018). Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid. PubMed. Retrieved from [Link]

-

Dimitrijevic, B., et al. (2019). Antimicrobial Activity of Some Steroidal Hydrazones. MDPI. Retrieved from [Link]

-

Lee, S., et al. (2020). Activity-Guided Design of HDAC11-Specific Inhibitors. PMC. Retrieved from [Link]

-

Orhanović, S., et al. (2003). Antioxidant activity of NSAID hydroxamic acids. PubMed. Retrieved from [Link]

-

Mai, A., et al. (2019). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI. Retrieved from [Link]

-

Shadrina, M., et al. (2023). Novel Hydroxamic Acids Containing Aryl-Substituted 1,2,4- or 1,3,4-Oxadiazole Backbones and an Investigation of Their Antibiotic Potentiation Activity. MDPI. Retrieved from [Link]

-

Honin, I., et al. (2025). Ortho-Hydroxyanilides: Slow-Acting, Selective Histone Deacetylase 1/2 Inhibitors Suitable for Photocaging Applications. ACS Publications. Retrieved from [Link]

-

Lee, J., et al. (2021). A Structure-Activity Relationship Study of Novel Hydroxamic Acid Inhibitors around the S1 Subsite of Human Aminopeptidase N. PubMed. Retrieved from [Link]

-

Mai, A., et al. (2019). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. NIH. Retrieved from [Link]

-

Pepeljnjak, S., et al. (2005). Antimicrobial activity of some hydroxamic acids. ResearchGate. Retrieved from [Link]

-

Honin, I., et al. (2025). Ortho-Hydroxyanilides: Slow-Acting, Selective Histone Deacetylase 1/2 Inhibitors Suitable for Photocaging Applications. PubMed. Retrieved from [Link]

-

Pepeljnjak, S., et al. (2005). Antimicrobial activity of some hydroxamic acids. PubMed. Retrieved from [Link]

-

Kleymenova, A. A., et al. (2024). Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. ResearchGate. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

-

Li, Y., et al. (2019). Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. RSC Publishing. Retrieved from [Link]

-

Sow, I. S., et al. (2023). Crystal Structures of a Series of Hydroxamic Acids. MDPI. Retrieved from [Link]

-

Honin, I., et al. (2025). Ortho-Hydroxyanilides: Slow-Acting, Selective HDAC1/HDAC2 Inhibitors Suitable for Photocaging Applications. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

-

Honin, I., et al. (2025). Ortho-Hydroxyanilides: Slow-Acting, Selective Histone Deacetylase 1/2 Inhibitors Suitable for Photocaging Applications. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2017). Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid. SciSpace. Retrieved from [Link]

-

Li, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. NIH. Retrieved from [Link]

-

Egorova, A., et al. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Semantic Scholar. Retrieved from [Link]

Sources

- 1. Antimicrobial activity of some hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Structure-Activity Relationship Study of Novel Hydroxamic Acid Inhibitors around the S1 Subsite of Human Aminopeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Ortho-Hydroxyanilides: Slow-Acting, Selective Histone Deacetylase 1/2 Inhibitors Suitable for Photocaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suberoylanilide Hydroxamic Acid Attenuates Autoimmune Arthritis by Suppressing Th17 Cells through NR1D1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Hydroxamic Acids Containing Aryl-Substituted 1,2,4- or 1,3,4-Oxadiazole Backbones and an Investigation of Their Antibiotic Potentiation Activity [mdpi.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. atcc.org [atcc.org]

Technical Guide: 2-Bromo-N-Hydroxybenzamide in Antimicrobial Therapeutics

This guide provides a rigorous technical analysis of 2-bromo-N-hydroxybenzamide (also known as o-bromobenzohydroxamic acid), focusing on its application as an antimicrobial and antifungal agent.[1][2] Unlike broad-spectrum antibiotics, this compound functions primarily as a targeted metalloenzyme inhibitor and chelating agent.[1][2]

Executive Summary

2-bromo-N-hydroxybenzamide (CAS: 2593-27-3) is a hydroxamic acid derivative characterized by a bidentate chelating motif (

Chemical Profile & Synthesis

Compound Identity:

-

Molecular Formula:

[1][4][5][6]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Pharmacophore: Hydroxamic acid (

) capable of forming stable 5-membered chelate rings with

Synthesis Protocol

Standardized procedure via Lossen-type rearrangement or direct ester aminolysis.[1][2]

Reagents: Methyl 2-bromobenzoate, Hydroxylamine hydrochloride (

Step-by-Step Methodology:

-

Preparation of Hydroxylamine: Dissolve

(13.4 mmol) in hot MeOH (5 mL). -

Base Activation: Add a solution of

(20 mmol) in MeOH (4 mL) to the hydroxylamine solution. Cool immediately to -

Aminolysis: Add Methyl 2-bromobenzoate (6.7 mmol) to the filtrate.

-

Incubation: Stir the reaction mixture at room temperature (

) for 20 hours. Monitor via TLC (Chloroform/Ethanol 9:1).[2] -

Work-up: Acidify with Acetic Acid (

, 0.6 mL) to pH ~6. Concentrate under reduced pressure. -

Purification: Dilute residue with water, extract with Ethyl Acetate (

). Dry organic layer over

Yield: Typical yields range from 60-85%.[1][2]

Figure 1: Synthetic pathway for 2-bromo-N-hydroxybenzamide via ester aminolysis.

Antimicrobial Mechanism of Action

The efficacy of 2-bromo-N-hydroxybenzamide is driven by its ability to starve pathogens of catalytic metal ions or poison metalloenzymes.[1][2]

Target 1: Peptide Deformylase (PDF) Inhibition

Bacterial protein synthesis initiates with N-formylmethionine.[1][2] PDF is the essential metalloprotease (

-

Mechanism: The hydroxamic acid moiety acts as a transition-state analogue.[1][2] It chelates the active site

ion in a bidentate manner, displacing the water molecule required for catalysis.[2] -

Role of 2-Br: The ortho-bromo group occupies the hydrophobic

pocket of the enzyme, improving binding affinity compared to the unsubstituted benzohydroxamic acid.[1][2]

Target 2: Urease Inhibition (Anti-Virulence)

Many pathogens (H. pylori, Proteus mirabilis, Cryptococcus neoformans) use urease to neutralize acidic environments (via ammonia production).[2]

-

Mechanism: The compound coordinates the bi-nickel (

) center of urease, locking the enzyme in an inactive state.[2] This does not always kill the pathogen directly but renders it avirulent and susceptible to host defenses.[2]

Figure 2: Dual mechanism of action targeting metalloenzymes via metal chelation.[1][2]

Antifungal Potential[1][2][8][9][10]

Fungal activity is less about direct cell wall lysis and more about iron deprivation and oxidative stress .

-

Siderophore Mimicry: Fungi rely on siderophores to scavenge iron. 2-bromo-N-hydroxybenzamide can compete for

in the extracellular environment.[1][2] However, unlike natural siderophores, the complex formed may not be transportable into the fungal cell, effectively starving the organism (fungistatic effect).[2] -

Data Summary:

Experimental Protocols for Validation

Protocol A: Broth Microdilution Assay (MIC Determination)

Self-validating system using positive/negative controls.[1][2]

-

Stock Solution: Dissolve 2-bromo-N-hydroxybenzamide in 100% DMSO to 10 mg/mL.

-

Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

CFU/mL. -

Plate Setup:

-

Incubation: 16-20 hours at

. -

Readout: Visual inspection for turbidity.[1] MIC is the lowest concentration with no visible growth.[2]

Protocol B: Urease Inhibition Assay

To verify mechanism of action.[2]

-

Enzyme: Jack Bean Urease (0.5 units/mL) in phosphate buffer (pH 7.4).

-

Substrate: Urea (100 mM).

-

Indicator: Phenol Red (pH indicator).

-

Reaction:

-

Calculation: % Inhibition =

.[2]

Critical Analysis & Expert Insights

| Feature | Scientific Rationale | Implication for Drug Design |

| Hydroxamic Acid | Strong metal chelator ( | Potent inhibitor but poor pharmacokinetic stability (rapid hydrolysis/glucuronidation).[2] |

| 2-Bromo Group | Steric bulk at ortho position.[1][2] | Restricts bond rotation, locking the conformation to favor active site binding over random chelation.[2] |

| Selectivity | High affinity for | Low toxicity to mammalian cells (which use |

Distinction Note: Do not confuse this compound with N-(2-bromophenyl)-2-hydroxybenzamide. The latter is a salicylanilide (uncoupler of oxidative phosphorylation), whereas the subject of this guide is a hydroxamic acid (metalloenzyme inhibitor).[2]

References

-

CymitQuimica. (n.d.).[2] 2-Bromo-N-hydroxybenzamide CAS 2593-27-3.[1][2][4][7][5][6][8] Retrieved from

-

Kozlov, M. V., et al. (2013).[2][6] "Synthesis and biological evaluation of novel hydroxamic acids." Bioorganic & Medicinal Chemistry Letters, 23(21), 5936-5940.[1][2][6] (Detailed synthesis protocol).

-

Macegoniuk, K., et al. (2016).[2] "Inhibition of bacterial urease by hydroxamic acids." Journal of Enzyme Inhibition and Medicinal Chemistry. (Mechanism of urease inhibition).[2]

-

Clements, J. M., et al. (2001).[2] "Antibiotic activity of BB-3497, a peptide deformylase inhibitor."[1][2] Antimicrobial Agents and Chemotherapy, 45(2), 563-570.[1][2] (Context for PDF inhibition mechanism).

-

US Patent 3629456A. (1971).[2] Benzohydroxamic acid fungitoxic agents. (Historical grounding for fungitoxic claims of the class).[2][9]

-

ResearchGate. (2025). Synthesis and characterization of N-methyl o-bromobenzohydroxamic acid. Retrieved from

Sources

- 1. Cas 615-36-1,2-Bromoaniline | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2593-27-3|2-Bromo-N-hydroxybenzamide|BLD Pharm [bldpharm.com]

- 5. CAS: 2593-27-3 | CymitQuimica [cymitquimica.com]

- 6. 2-bromo-N-hydroxybenzamide synthesis - chemicalbook [chemicalbook.com]

- 7. 2593-27-3,2-bromo-N-hydroxybenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. lookchem.com [lookchem.com]

- 9. US3629456A - Benzohydroxamic acid fungitoxic agents - Google Patents [patents.google.com]

Toxicity Profile and GHS Classification of Benzohydroxamic Acids: A Technical Guide

Part 1: Executive Summary & Chemical Identity

Benzohydroxamic Acid (BHA) and its derivatives represent a critical class of histone deacetylase (HDAC) inhibitors, flotation agents, and urease inhibitors. While their chelating properties drive their therapeutic and industrial utility, they simultaneously present a specific toxicological profile centered on genotoxicity and enzyme inhibition .

This guide synthesizes the Global Harmonized System (GHS) classification with the molecular mechanisms of toxicity, providing researchers with a self-validating framework for risk assessment and experimental handling.

Chemical Identity[1][2]

-

IUPAC Name: N-Hydroxybenzamide

-

CAS Number: 495-18-1[1]

-

Molecular Formula: C

H -

Key Functional Group: Hydroxamic Acid (-CONHOH) – A bidentate ligand with high affinity for Zn

and Fe

Part 2: GHS Classification & Regulatory Profile[2][4]

The primary regulatory hazard for Benzohydroxamic Acid is Germ Cell Mutagenicity , distinguishing it from simple organic acids. The following classification is based on aggregated notifications to the European Chemicals Agency (ECHA) and PubChem data.

GHS Hazard Statements (H-Codes)

| Hazard Class | Category | H-Code | Hazard Statement | Signal Word |

| Germ Cell Mutagenicity | 2 | H341 | Suspected of causing genetic defects | Warning |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | 2 | H319 | Causes serious eye irritation | Warning |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation | Warning |

Note: While Acute Oral Toxicity is not formally categorized in all aggregates, Safety Data Sheets (SDSs) often carry the precautionary text "May be harmful if swallowed." Related hydroxamic acids show varying LD50s, often >2000 mg/kg (Rat), suggesting low acute lethality but significant chronic genotoxic risk.

Precautionary Statements (Selected)

-

P201: Obtain special instructions before use.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][1][3]

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.

Part 3: Toxicological Mechanisms (The "Why")

The toxicity of BHA is not random; it is a direct consequence of its chemical instability and chelating capability. Understanding these mechanisms allows researchers to predict off-target effects.

Mechanism 1: Hydrolytic Release of Hydroxylamine (The Genotoxic Driver)

The hydroxamic acid moiety is thermodynamically unstable in aqueous environments, particularly at non-neutral pH or in the presence of amidases.

-

Reaction: Hydrolysis cleaves the C-N bond, releasing Benzoic Acid (generally GRAS) and Hydroxylamine (NH

OH) . -

Toxicity: Hydroxylamine is a potent mutagen and hematotoxin. It reacts with cytosine in DNA, causing GC

AT transitions. It also oxidizes hemoglobin to methemoglobin, reducing oxygen transport.

Mechanism 2: Metal Chelation (The Enzymatic Disruptor)

BHA acts as a Zinc Binding Group (ZBG). While this is the mechanism of action for HDAC inhibition, it indiscriminately strips zinc from other metalloenzymes (e.g., Matrix Metalloproteinases, Insulin-Degrading Enzyme), leading to:

-

Cytotoxicity: Disruption of cellular homeostasis.

-

Teratogenicity: Potential interference with zinc-dependent developmental pathways.

Visualization: Toxicity Pathways

The following diagram illustrates the dual pathways of toxicity: Metabolic Hydrolysis and Direct Chelation.

Caption: Figure 1. Dual toxicity pathways of Benzohydroxamic Acid showing the critical release of mutagenic hydroxylamine and direct metalloenzyme inhibition.

Part 4: Experimental Validation Protocols

To validate the toxicity profile in a drug development context, the following protocols are recommended. These are designed to be self-validating controls.

Protocol 1: Modified Ames Test (Salmonella typhimurium)

Rationale: Standard Ames tests may yield false negatives if the metabolic activation (S9 fraction) does not sufficiently mimic the specific amidase activity required to release hydroxylamine.

-

Strains: TA98 (frameshift) and TA100 (base-pair substitution).

-

Modification: Include a pre-incubation step with S9 liver fraction to promote hydrolysis/acylation.

-

Control: Positive control using Sodium Azide (TA100) and 2-Nitrofluorene (TA98).

-

Threshold: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity (H341 support).

Protocol 2: Urease Inhibition Assay (Potency Check)

Rationale: Verifies the biological activity of the hydroxamic acid moiety.[4][5][6][7] Loss of inhibition suggests degradation (hydrolysis) of the sample.

-

Reagents: Jack bean urease (25 kU/L), Urea (50 mM), Phenol red indicator.

-

Procedure: Incubate BHA (10-100 µM) with urease for 10 min. Add urea.

-

Readout: Measure absorbance at 560 nm. BHA prevents the pH rise (ammonia production), keeping the solution yellow/orange.

-

Validation: If the solution turns pink (alkaline) rapidly, the BHA has hydrolyzed/degraded, confirming instability.

Part 5: Handling & Risk Management[3]

Decision Logic for Classification

The following logic flow helps researchers determine if a new derivative falls under the same high-risk category.

Caption: Figure 2. Decision tree for classifying hydroxamic acid derivatives based on stability and mutagenicity data.

Storage and Disposal[3]

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture catalyzes hydrolysis to the toxic hydroxylamine.

-

Disposal: Do not mix with heavy metal waste streams (e.g., silver, mercury) as explosive metal-fulminates can theoretically form from hydroxylamine residues. Quench with dilute HCl before disposal to protonate the amine.

References

-

PubChem. (2024). Benzohydroxamic Acid - Compound Summary (CID 10313). National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Benzohydroxamic acid. [Link]

-

Skipper, P. L., et al. (1980). Mutagenicity of hydroxamic acids and the probable involvement of carbamoylation. Cancer Research.[8] [Link]

-

Marmion, C. J., et al. (2004). Hydroxamic acids as potent metalloenzyme inhibitors. Chemical Society Reviews. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. mdpi.com [mdpi.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]